3-Bromo-5-(4-T-butylphenyl)phenol
Description
3-Bromo-5-(4-T-butylphenyl)phenol is a synthetic brominated phenolic compound characterized by a bromine atom at the meta position of the phenol ring and a bulky 4-T-butylphenyl substituent at the para position. This structure combines electron-withdrawing (bromine) and electron-donating (T-butyl) groups, influencing its physicochemical properties and reactivity.
Properties
IUPAC Name |
3-bromo-5-(4-tert-butylphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO/c1-16(2,3)13-6-4-11(5-7-13)12-8-14(17)10-15(18)9-12/h4-10,18H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIIPUFRMJNTFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686427 | |
| Record name | 5-Bromo-4'-tert-butyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261958-13-7 | |
| Record name | 5-Bromo-4'-tert-butyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(4-T-butylphenyl)phenol can be achieved through several methods. One common approach involves the bromination of 5-(4-T-butylphenyl)phenol using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and precise control of reaction parameters. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(4-T-butylphenyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the phenol group.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reactions are typically carried out in polar solvents like ethanol or acetone.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in aprotic solvents.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation: Products include quinones or other oxidized phenolic compounds.
Reduction: Products include de-brominated phenols or reduced phenolic compounds.
Scientific Research Applications
3-Bromo-5-(4-T-butylphenyl)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(4-T-butylphenyl)phenol involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The bromine atom and phenol group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The specific pathways and molecular targets depend on the context of its application, such as its use in biological or chemical systems.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: Bromine’s meta position directs further substitution, while T-butyl’s electron-donating nature may stabilize the phenol’s conjugate base, contrasting with CF3-containing analogs .
Physicochemical Properties
| Property | 3-Bromo-5-(4-T-butylphenyl)phenol | 3-Bromo-5-(hydroxymethyl)benzene-1,2-diol (11) | 4-Bromo-2-(trifluoromethyl)phenol |
|---|---|---|---|
| Molecular Weight | ~291.1 (estimated) | 249.0 | 225.0 |
| Solubility | Low (hydrophobic T-butyl) | High (polar groups) | Moderate (CF3 enhances polarity) |
| Acidity (pKa) | ~8–9 (estimated) | ~7–8 (diol lowers pKa) | ~6–7 (CF3 strengthens acidity) |
Notes:
- The T-butyl group in the target compound likely reduces water solubility compared to diol-containing natural bromophenols .
- Acidity is modulated by substituents: CF3 (strong electron-withdrawing) > Br (moderate) > T-butyl (electron-donating) .
Critical Analysis of Evidence
- Gaps: Limited data on the target compound’s synthesis and bioactivity necessitate extrapolation from structural analogs.
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